1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

Solubility Salt Selection Formulation

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride (CAS 1189943-64-3) is a synthetic secondary amine building block comprising a benzylamine scaffold linked via a methylene spacer to a 1,3-thiazole ring. Its free base (CAS 247235-78-5) has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol.

Molecular Formula C11H14Cl2N2S
Molecular Weight 277.2 g/mol
Cat. No. B7886392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride
Molecular FormulaC11H14Cl2N2S
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl
InChIInChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H
InChIKeyPYFTXNZSPRZDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride: Physicochemical Baseline and Class Identity


1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride (CAS 1189943-64-3) is a synthetic secondary amine building block comprising a benzylamine scaffold linked via a methylene spacer to a 1,3-thiazole ring [1]. Its free base (CAS 247235-78-5) has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol . The dihydrochloride salt form (C11H14Cl2N2S, MW 277.2 g/mol) is designed to enhance aqueous solubility for research applications . As a member of the 2-aminothiazole derivative class, it is primarily utilized as a versatile intermediate in medicinal chemistry and heterocyclic compound synthesis, rather than as a pre-optimized bioactive molecule .

Why In-Class 2-Aminothiazole Analogs Cannot Substitute for 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride


Generic substitution among 2-aminothiazole building blocks is not scientifically sound due to the profound impact of subtle structural variations on physicochemical and functional properties. The target compound's specific combination of a secondary benzylamine, a methylene spacer, and a dihydrochloride salt form creates a unique profile that directly influences its solubility, reactivity, and conformational flexibility [1]. For example, replacing it with a direct N-aryl analog like N-benzyl-1,3-thiazol-2-amine alters LogP and removes a key rotational degree of freedom, while the free base lacks the enhanced aqueous solubility of the dihydrochloride salt [2][3]. Class-level SAR further indicates that secondary amine substituents on the thiazole core significantly impact biological activity outcomes, meaning that a 'similar' thiazole compound cannot guarantee equivalent performance in a synthetic or screening workflow [4].

Quantitative Evidence Guide for 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride: Differentiation from Closest Analogs


Aqueous Solubility Enhancement via Dihydrochloride Salt Formation vs. Free Base

The dihydrochloride salt form provides a critical solubility advantage over the free base. Converting an amine to its hydrochloride salt is a common strategy to increase aqueous solubility, with dihydrochloride salts (containing two molar equivalents of HCl) offering even greater hydrophilicity [1]. The target compound's dihydrochloride salt (MW 277.2 g/mol) is structurally distinct from the free base (MW 204.29 g/mol, CAS 247235-78-5) and is specifically selected for workflows requiring dissolution in polar or aqueous media . While the monohydrochloride (MW ~241 g/mol) represents an intermediate form, the dihydrochloride provides maximum ionization potential for water solubility .

Solubility Salt Selection Formulation Bioavailability

Crucial Conformational Flexibility from the Methylene Spacer vs. Rigid N-Benzylthiazol-2-amine

The target compound possesses a critical methylene (-CH2-) spacer linking the secondary amine to the thiazole ring, resulting in 4 rotatable bonds and a distinct three-dimensional conformation [1]. In contrast, a close analog, N-benzyl-1,3-thiazol-2-amine (CAS 41593-98-0, C10H10N2S, MW 190.26 g/mol), lacks this spacer and features a direct N-aryl linkage, creating a more rigid and planar structure with different electronic properties [2]. This difference is not trivial; it alters the compound's LogP (target free base XLogP3-AA = 1.9 vs. analog XLogP3 = 2.8), hydrogen bond donor/acceptor counts, and potential target-binding geometry [1][2].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry Molecular Flexibility

Impact of 4-Methyl Substitution on the Thiazole Core: Physicochemical and Biological Relevance

The target compound features an unsubstituted thiazole ring, making it a versatile scaffold for further derivatization. A common analog, Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS 886505-98-2, C12H14N2S, MW 218.32 g/mol), introduces a methyl group at the 4-position of the thiazole ring, which alters the electronic and steric properties . For instance, the 4-methyl analog may exhibit modified antimicrobial activity compared to the unsubstituted parent due to changes in electron density and target binding, as 4-substitution is a known key modulator of bioactivity in thiazole SAR [1]. Procuring the 4-methyl analog would therefore introduce an uncontrolled variable, pre-influencing biological results before any deliberate optimization.

QSAR Thiazole Derivatives Antimicrobial Lead Optimization

Differentiating the Thiazole from the Benzothiazole Scaffold: LogP and Pharmacophore Divergence

A common scaffold-hopping error is substituting a thiazole core with a benzothiazole. Benzothiazol-2-ylmethyl-methyl-amine (CAS 17681-30-0) contains a fused benzene ring, significantly increasing lipophilicity (predicted LogP ~2.23) and molecular weight (C9H11N2S, MW 179.26) compared to the target's free base (LogP 1.9, MW 204.29) [1]. Although the benzothiazole analog may appear 'similar', its altered LogP and larger planar surface area lead to different solubility, membrane permeability, and potential for off-target binding (e.g., promiscuous aggregation), making it a distinct pharmacophore incompatible with a thiazole-focused program .

Scaffold Hopping Benzothiazole Drug Discovery Library Design

Procurement Advantage: Dihydrochloride Salt Stability and Handling vs. Free Base

From a procurement perspective, the dihydrochloride salt form offers practical advantages in stability and handling compared to the free base. Amine hydrochlorides generally exhibit superior long-term stability, with increased resistance to oxidation and discoloration over time [1]. The target compound is supplied as a solid with a molecular weight of 277.22 g/mol and is classified as an irritant, requiring standard laboratory precautions . This contrasts with handling free base amines, which can be air-sensitive, hygroscopic, or require specialized storage conditions to prevent degradation [2].

Compound Management Solid Form Stability Laboratory Logistics Reproducibility

Procurement-Driven Application Scenarios for 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride


Versatile Building Block for Unbiased Medicinal Chemistry SAR Campaigns

This compound serves as an optimal starting scaffold for exploring structure-activity relationships around the 2-aminothiazole class. As evidenced by its unsubstituted thiazole ring and flexible methylene linker [1], it provides a clean baseline for systematic derivatization (e.g., 4- or 5-position thiazole substitution, benzyl ring modification) without pre-existing steric or electronic biases. Its use ensures that any observed biological activity is a direct result of deliberate chemical modifications, which is critical for robust SAR analysis [2].

Key Intermediate for Synthesizing TRPC Antagonist Leads in Cancer Research

The N-benzyl-thiazole moiety is a critical pharmacophore in a recent series of TRPC6 antagonists developed for glioblastoma multiforme treatment [1]. The target compound's specific N-benzylthiazol-2-ylmethylamine architecture can be used directly as an intermediate to generate focused libraries of TRPC antagonists, enabling hit-to-lead optimization. This application leverages its unique combination of a secondary amine and a thiazole core, which differs from the direct N-arylthiazole analogs used in other programs [2].

Component of Solubility-Enhanced Screening Libraries for Phenotypic Assays

The dihydrochloride salt form directly addresses the common compound management challenge of poor aqueous solubility in high-throughput screening (HTS) [1]. For phenotypic or biochemical assays run in aqueous buffers, procuring this pre-solubilized form eliminates the need for DMSO stock solutions, which can cause solvent interference and compound precipitation. This practical advantage, confirmed by its specific dihydrochloride molecular identity [2], makes it a superior choice for direct use in screening decks compared to its free base or monohydrochloride counterparts.

Precursor for Novel Antimicrobial or Antifungal Agents Leveraging Class-Level Thiazole Activity

While direct MIC data for this specific compound are not publicly available, the 2-aminothiazole class is a validated source of antimicrobial and antifungal agents [1]. The secondary amine feature of the target compound, which is critical for the antimicrobial activity of thiazole derivatives [2], makes it a logical precursor for synthesizing the next generation of agents targeting drug-resistant bacteria or fungi, where novel chemotypes are urgently needed.

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